molecular formula C6H14N2OS B13104911 4-(2-Mercaptoethyl)piperazin-2-ol

4-(2-Mercaptoethyl)piperazin-2-ol

Cat. No.: B13104911
M. Wt: 162.26 g/mol
InChI Key: OSEITMFUIZBIRG-UHFFFAOYSA-N
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Description

4-(2-Mercaptoethyl)piperazin-2-ol is a chemical compound that features a piperazine ring substituted with a mercaptoethyl group and a hydroxyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry . The presence of both mercapto (thiol) and hydroxyl groups in the structure of this compound suggests potential reactivity and versatility in various chemical reactions.

Chemical Reactions Analysis

Types of Reactions

4-(2-Mercaptoethyl)piperazin-2-ol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the piperazine ring or other functional groups.

    Substitution: The hydroxyl and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various alkylated derivatives .

Scientific Research Applications

4-(2-Mercaptoethyl)piperazin-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-Mercaptoethyl)piperazin-2-ol involves its interaction with various molecular targets. The thiol group can form covalent bonds with protein thiols, potentially affecting enzyme activity and protein function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to biological targets . The piperazine ring can interact with receptors and enzymes, modulating their activity .

Properties

Molecular Formula

C6H14N2OS

Molecular Weight

162.26 g/mol

IUPAC Name

4-(2-sulfanylethyl)piperazin-2-ol

InChI

InChI=1S/C6H14N2OS/c9-6-5-8(3-4-10)2-1-7-6/h6-7,9-10H,1-5H2

InChI Key

OSEITMFUIZBIRG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)O)CCS

Origin of Product

United States

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